N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole core, a 5-cyclopropylisoxazole substituent, and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry applications . The dihydrobenzo dioxine fragment introduces a rigid, planar aromatic system, which could facilitate π-π stacking interactions with biological targets.
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c23-18(11-2-1-3-13-16(11)25-7-6-24-13)19-9-15-20-17(22-27-15)12-8-14(26-21-12)10-4-5-10/h1-3,8,10H,4-7,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHXQUGEELUEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=C5C(=CC=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar molecular structures
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes. The specific interactions and resulting changes depend on the nature of the target(s), which are yet to be identified.
Biological Activity
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of herbicidal and pharmacological applications. This article reviews the biological activity of this compound by synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula for the compound is C₁₃H₁₃N₅O₃. It features a complex structure that includes an isoxazole moiety and a dioxine ring, which are known to contribute to its biological properties.
Herbicidal Activity
Recent studies have indicated that compounds with similar structural features exhibit significant herbicidal activity. For instance, derivatives of 5-cyclopropylisoxazole have been shown to inhibit the growth of various weeds effectively. A study evaluated a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides and found that certain derivatives exhibited up to 100% inhibition of weed growth at specific concentrations .
| Compound | Target Species | Inhibition Rate (%) | Concentration (mg/L) |
|---|---|---|---|
| I-26 | Portulaca oleracea | 100 | 10 |
| I-05 | Echinochloa crusgalli | Excellent | 150 g/ha |
These findings suggest that this compound may also exhibit similar herbicidal properties due to its structural similarities to these effective compounds.
Pharmacological Potential
Beyond herbicidal applications, compounds containing isoxazole and oxadiazole rings have been explored for their pharmacological activities. Isoxazole derivatives are known for their anti-inflammatory and analgesic properties. Research indicates that these compounds can modulate various biochemical pathways involved in inflammation and pain response .
Case Studies and Research Findings
- Isoxaflutole as a Reference Compound : Isoxaflutole, a related isoxazole derivative, has been extensively studied for its herbicidal properties. It operates by inhibiting specific enzyme pathways crucial for plant growth. Research demonstrated that isoxaflutole is rapidly degraded in soils but forms active herbicidal metabolites .
- Toxicological Assessments : Toxicological studies on similar compounds have highlighted the need for careful evaluation of their environmental impact and safety profiles. Isoxaflutole's acute toxicity assessments suggest that while it is effective as a herbicide, it poses certain risks that must be managed through proper application guidelines .
Comparison with Similar Compounds
Heterocyclic Core Variations
- 1,2,4-Oxadiazole (Target) vs. 1,3,4-Oxadiazole () : The positional isomerism of the oxadiazole ring impacts electronic distribution and hydrogen-bonding capacity. 1,2,4-Oxadiazoles are less common in drug discovery but offer unique metabolic resistance compared to 1,3,4-oxadiazoles .
- Isoxazole (Target, ) vs. Thiazole () : Isoxazoles (O/N heteroatoms) exhibit lower electron density than thiazoles (S/N), affecting solubility and target interactions. The cyclopropyl group in the target may enhance membrane permeability over the methyl group in ’s compound .
Substituent Effects
- Dihydrobenzo Dioxine (Target, ) : This moiety provides rigidity and aromaticity, favoring interactions with hydrophobic protein pockets. ’s compound uses this group as a substituent, while the target integrates it into the carboxamide backbone.
- Carboxamide Linkers : The target’s carboxamide is directly linked to the oxadiazole methyl group, whereas ’s compound employs a cyclopropane spacer, which could alter conformational flexibility .
Physicochemical Properties
- Lipophilicity : The cyclopropyl group (target) and methoxy substituents () increase logP values compared to ’s simpler methylisoxazole derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
